![molecular formula C15H27ClN6O B5129236 6-chloro-N-hexyl-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5129236.png)
6-chloro-N-hexyl-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-hexyl-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CMET or CT-707.
作用機序
The mechanism of action of CMET involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an essential enzyme that plays a crucial role in DNA repair and cell survival. Inhibition of PARP leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
CMET has been found to have several biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation of cancer cells. CMET has also been found to have anti-inflammatory properties and has been shown to reduce the levels of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the significant advantages of using CMET in lab experiments is its high potency and selectivity towards PARP inhibition. The compound has also been found to have low toxicity levels, making it a suitable candidate for further studies. However, one of the limitations of using CMET is its limited solubility in water, which can affect its bioavailability.
将来の方向性
There are several potential future directions for the research on CMET. One of the areas of interest is the development of CMET-based drugs for the treatment of cancer. Another potential direction is the exploration of CMET's anti-inflammatory properties for the treatment of inflammatory diseases. Additionally, the use of CMET in agricultural science for the development of new pesticides and herbicides is also a promising area of research.
Conclusion:
In conclusion, 6-chloro-N-hexyl-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine or CMET is a chemical compound that has shown significant potential in various scientific fields. The compound's ability to inhibit PARP and induce apoptosis in cancer cells makes it a promising candidate for the development of new cancer drugs. Further research on CMET's anti-inflammatory properties and its potential applications in agricultural science can lead to new discoveries and advancements in these fields.
合成法
The synthesis of CMET involves the reaction between hexylamine and 2-(4-morpholinyl)ethylamine with 6-chloro-1,3,5-triazine-2,4-diamine. The reaction takes place in the presence of a suitable solvent and a catalyst. The yield of the reaction is high, and the purity of the final product can be achieved through various purification methods.
科学的研究の応用
CMET has been extensively studied for its potential applications in various fields such as cancer research, drug discovery, and agricultural science. The compound has shown promising results in inhibiting the growth of cancer cells and has been found to be effective against various types of cancer, including breast, lung, and colon cancer.
特性
IUPAC Name |
6-chloro-4-N-hexyl-2-N-(2-morpholin-4-ylethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27ClN6O/c1-2-3-4-5-6-17-14-19-13(16)20-15(21-14)18-7-8-22-9-11-23-12-10-22/h2-12H2,1H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHNPLRKIRAVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC(=NC(=N1)Cl)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-N-hexyl-2-N-(2-morpholin-4-ylethyl)-1,3,5-triazine-2,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

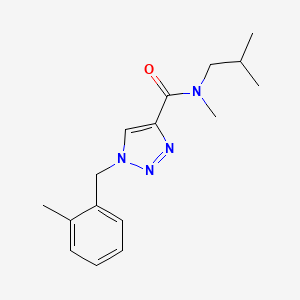

![3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5129169.png)
![N-[(3-methyl-1-adamantyl)methyl]-N'-phenylthiourea](/img/structure/B5129172.png)
![2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5129184.png)
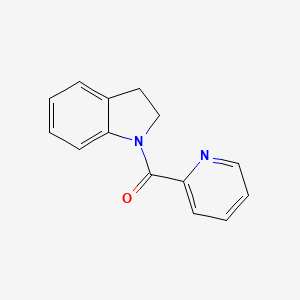

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-methoxy-2,5-dimethylbenzyl)methanamine](/img/structure/B5129204.png)
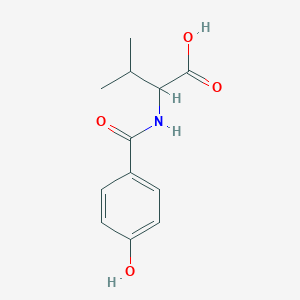
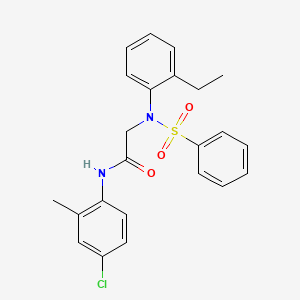
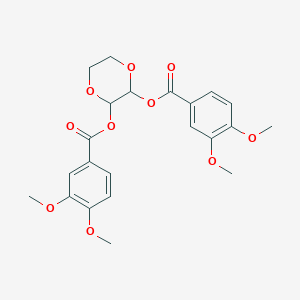
![2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5129239.png)
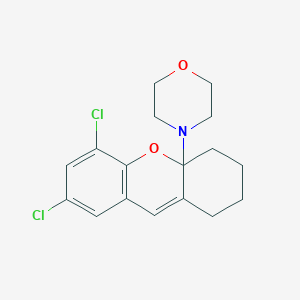
![N~1~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5129252.png)